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molecular formula C28H22N6O3 B1261998 2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan

2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan

Cat. No. B1261998
M. Wt: 490.5 g/mol
InChI Key: HPIAYTVCFJPXQK-UHFFFAOYSA-N
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Patent
US06706754B2

Procedure details

2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan (41, DB709) was prepared according to the procedure for 4f using diamine 3c and S-(2-naphthylmethyl)-2-pyridylthioimidate hydrobromide as starting materials. Free base: Bright yellow crystalline solid, mp 196-197° C. (EtOAc/Et2O). Yield: 75%. 1H NMR (DMSO-d6): 3.92 (s, 6H), 6.64 and 6.67 (d, 2H and s, 2H, overlapping a broad NH signal), 6.89 (s, 2H), 7.55 (dd, 2H), 7.86 (d, 2H), 7.95 (m, 2H), 8.32 (d, 2H), 8.63 (d, 2H). Dihydrochloride: brick orange solid, mp >180° C. dec. 1H NMR (DMSO-d6): 4.00 (s, 6H), 7.16 (s, 2H), 7.18 (d, 2H), 7.34 (s, 2H), 7.85 (dd, 2H), 8.13 (d, 2H), 8.22 (t, 2H), 8.49 (d, 2H), 8.89 (d, 2H), 9.39 (br s, 2H), 10.15 (br s, 2H), 11.89 (br s, 2H), MS (EI): m/z 518 (M+, 100), 414 (90.0), 371 (13.3), 310 (12.7), 267 (9.7), 155 (6.02), 104 (25.9), 77 (9.6), 43 (13.6). Anal Calcd. for C30H26N6O.2.0HCl.2.0H2O (627.51): C, H, N, Cl.
[Compound]
Name
4f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 25.9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 9.6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 13.6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 627.51 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
EtOAc Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
S-(2-naphthylmethyl)-2-pyridylthioimidate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 90.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( 13.3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
( 12.7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( 9.7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( 6.02 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([C:13]3[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][C:14]=3[O:20][CH3:21])=[CH:11][CH:12]=2)=[C:4]([O:22][CH3:23])[CH:3]=1.[C:24]1([NH2:35])[C:29](F)=[C:28](F)[C:27](F)=[C:26]([NH2:33])C=1F.Cl.Cl>CCOC(C)=O.CCOCC>[CH3:21][O:20][C:14]1[CH:15]=[C:16]([N:19]=[N:33][C:26]2[CH:27]=[CH:28][CH:29]=[CH:24][N:35]=2)[CH:17]=[CH:18][C:13]=1[C:10]1[O:9][C:8]([C:5]2[CH:6]=[CH:7][C:2]([N:1]=[N:33][C:26]3[CH:27]=[CH:28][CH:29]=[CH:24][N:35]=3)=[CH:3][C:4]=2[O:22][CH3:23])=[CH:12][CH:11]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
4f
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 25.9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 9.6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 13.6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 627.51 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
EtOAc Et2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCOCC
Step Seven
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C=C1)C=1OC(=CC1)C1=C(C=C(C=C1)N)OC)OC
Step Eight
Name
S-(2-naphthylmethyl)-2-pyridylthioimidate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Step Ten
Name
( 90.0 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( 13.3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
( 12.7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
( 9.7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
( 6.02 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)N=NC1=NC=CC=C1)C=1OC(=CC1)C1=C(C=C(C=C1)N=NC1=NC=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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